5-(4-nitrobenzylidene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Overview
Description
5-(4-nitrobenzylidene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a useful research compound. Its molecular formula is C15H8N4O3S2 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.00378248 g/mol and the complexity rating of the compound is 559. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Evaluation
This compound is part of a broader class of compounds synthesized for their potential biological activities. For instance, derivatives of 4-thiazolidinone, which share a similar core structure, have been evaluated for their antitubercular and antimicrobial activities. These compounds have shown significant activity against bacteria such as Mycobacterium tuberculosis, indicating their potential as therapeutic agents in treating bacterial infections (Samadhiya et al., 2014).
Antitumor Activity
Thiazoloquinazolines, which are structurally related to the compound , have been synthesized and studied for their antitumor activities. Certain derivatives have shown promising results against various cancer cell lines, suggesting their potential in cancer treatment (Ye Jiao et al., 2015).
Anti-leishmanial Activity
Compounds containing thiadiazole and triazole moieties have been evaluated for their anti-leishmanial activities. These studies have shown that some derivatives exhibit significant activity against the promastigote form of Leishmania major, which causes leishmaniasis (Tahghighi et al., 2012).
Antimicrobial and Anti-inflammatory Activities
Research has also been conducted on derivatives for their antimicrobial and anti-inflammatory properties. These studies have identified compounds with significant biological activities, indicating their potential as novel therapeutic agents for treating infections and inflammation (Suresh et al., 2016).
Supramolecular Self-Assembly
The structural features of these compounds allow for interesting supramolecular self-assembly, driven by hydrogen bonding and diverse π–hole interactions. These properties are explored for their applications in materials science, particularly in the development of novel materials with specific electronic and structural properties (Andleeb et al., 2017).
Properties
IUPAC Name |
(5Z)-5-[(4-nitrophenyl)methylidene]-2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N4O3S2/c20-14-12(8-9-3-5-10(6-4-9)19(21)22)24-15-16-13(17-18(14)15)11-2-1-7-23-11/h1-8H/b12-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZYTBOTBJAKQW-WQLSENKSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])SC3=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)[N+](=O)[O-])/SC3=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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